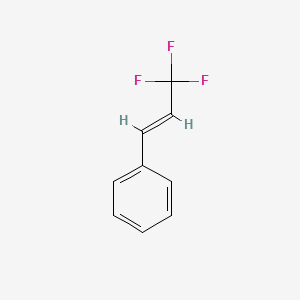
(3,3,3-Trifluoroprop-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3,3-Trifluoroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C9H7F3 It is characterized by the presence of a trifluoromethyl group attached to a propene chain, which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trifluoroprop-1-en-1-yl)benzene typically involves the reaction of benzene with 3,3,3-trifluoropropene under specific conditions. One common method includes the use of a catalyst such as copper(I) iodide in the presence of potassium fluoride and N,N-dimethylformamide at elevated temperatures . Another approach involves the use of sodium hydride in tetrahydrofuran, followed by heating at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3,3-Trifluoroprop-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted benzenes, epoxides, and various substituted aromatic compounds.
Applications De Recherche Scientifique
(3,3,3-Trifluoroprop-1-en-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3,3,3-Trifluoroprop-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3,3-Trifluoroprop-1-en-2-yl)benzene: A similar compound with a different position of the double bond.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: A chlorinated derivative with similar properties.
Uniqueness
(3,3,3-Trifluoroprop-1-en-1-yl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The position of the trifluoromethyl group and the double bond in the propene chain can significantly influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
74031-46-2 |
|---|---|
Formule moléculaire |
C9H7F3 |
Poids moléculaire |
172.15 g/mol |
Nom IUPAC |
[(E)-3,3,3-trifluoroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H7F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ |
Clé InChI |
HKADMMFLLPJEAG-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C=CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



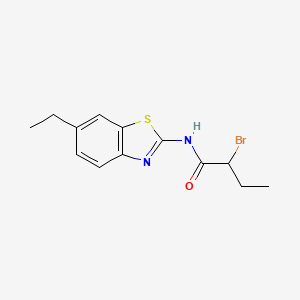
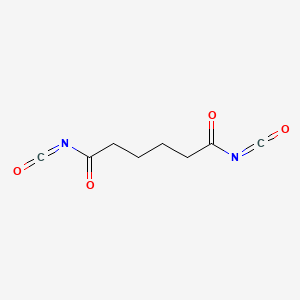

![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)


![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea](/img/structure/B14136006.png)
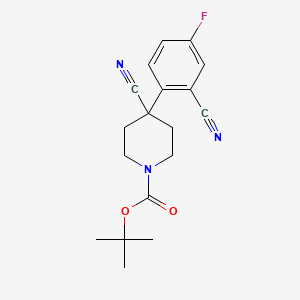

![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)
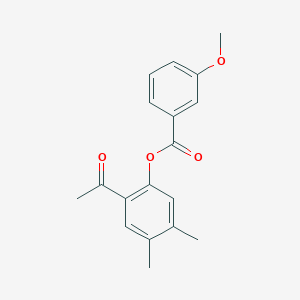
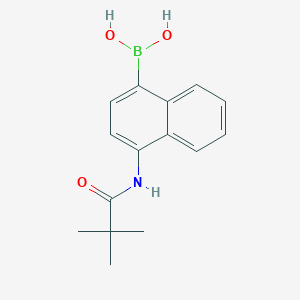
![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)
